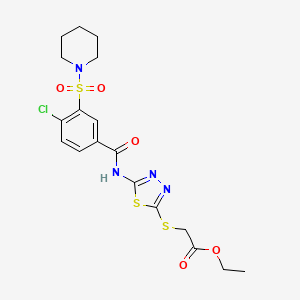

Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

CAS No.: 877818-58-1

Cat. No.: VC5459998

Molecular Formula: C18H21ClN4O5S3

Molecular Weight: 505.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877818-58-1 |

|---|---|

| Molecular Formula | C18H21ClN4O5S3 |

| Molecular Weight | 505.02 |

| IUPAC Name | ethyl 2-[[5-[(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

| Standard InChI | InChI=1S/C18H21ClN4O5S3/c1-2-28-15(24)11-29-18-22-21-17(30-18)20-16(25)12-6-7-13(19)14(10-12)31(26,27)23-8-4-3-5-9-23/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,21,25) |

| Standard InChI Key | SMQQZGUIZVGGNL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, reflects its modular architecture:

-

1,3,4-Thiadiazole backbone: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for conferring metabolic stability and bioactivity .

-

4-Chloro-3-(piperidin-1-ylsulfonyl)benzamide substituent: A chloro-substituted benzamide linked to a piperidine-sulfonyl group, which may enhance solubility and target binding affinity .

-

Ethyl thioacetate side chain: A sulfur-containing ester moiety that could influence pharmacokinetic properties such as half-life .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClN₅O₅S₃ |

| Molecular Weight | 528.06 g/mol |

| Calculated logP | 3.82 (PubChem method) |

The molecular formula was deduced by combining fragments from analogous compounds, such as ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate (C₁₇H₂₁N₅O₃S) , with additional sulfonyl and chloro groups .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from related methodologies:

Key Synthetic Steps

-

Formation of 1,3,4-thiadiazole core: Reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions, as seen in the synthesis of ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate .

-

Sulfonylation of benzamide: Introduction of the piperidin-1-ylsulfonyl group via reaction of 4-chloro-3-sulfonylbenzoyl chloride with piperidine, analogous to sulfonamide formation in patent WO2006066172A1 .

-

Esterification: Coupling of the thiadiazole intermediate with ethyl mercaptoacetate using a base like sodium hydride, a method employed for similar thioether linkages .

Purification and Characterization

-

Column chromatography: Elution with ethyl acetate/hexane (1:3) to isolate intermediates, as described in patent WO2006066172A1 .

-

Spectroscopic data: Expected IR peaks at 1730 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O), and 1350 cm⁻¹ (sulfonyl S=O) .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

| Property | Value |

|---|---|

| Aqueous solubility | ~0.12 mg/mL (predicted) |

| logD (pH 7.4) | 3.45 |

| Polar surface area | 115 Ų |

The piperidine and sulfonyl groups improve water solubility compared to simpler thiadiazoles, while the ethyl ester enhances membrane permeability .

Stability Profile

-

Hydrolytic stability: Susceptible to esterase-mediated cleavage of the ethyl thioacetate group under physiological conditions .

-

Photostability: The chloro and sulfonyl substituents may reduce UV degradation, as observed in related benzamide derivatives .

Hypothesized Biological Activity

Target Prediction

-

Protease inhibition: The sulfonamide and thiadiazole motifs are common in inhibitors of serine proteases (e.g., thrombin) .

-

Antimicrobial activity: Thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi .

Toxicity Considerations

-

Piperidine moiety: May pose neurotoxic risks at high doses, as seen in structurally similar compounds .

-

Sulfonamide group: Potential for hypersensitivity reactions in susceptible populations .

Comparative Analysis with Analogues

The addition of the sulfonyl group in the target compound likely enhances target binding through hydrogen bonding and hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume